

Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2,4-Bis(benzyloxy)phenylacetate
Cat. No.:	B168837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Methyl 2,4-Bis(benzyloxy)phenylacetate**, a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate.^[1] It is also commonly referred to as **Methyl 2,4-Bis(benzyloxy)phenylacetate**.^{[1][2][3]}

Quantitative Data Summary

The key physicochemical properties of **Methyl 2,4-Bis(benzyloxy)phenylacetate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate	[1]
Molecular Formula	C ₂₃ H ₂₂ O ₄	[1]
Molecular Weight	362.4 g/mol	[1] [4]
Canonical SMILES	<chem>CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3</chem>	[1]
InChI Key	UOBIGGKEPSUENK-UHFFFAOYSA-N	[1]
CAS Number	151255-80-0	[1]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **Methyl 2,4-Bis(benzyloxy)phenylacetate**. This procedure is based on a standard Williamson ether synthesis methodology, a common and effective method for forming ether linkages.

Objective: To synthesize Methyl 2,4-Bis(benzyloxy)phenylacetate via O-alkylation of methyl 2,4-dihydroxyphenylacetate with benzyl bromide.

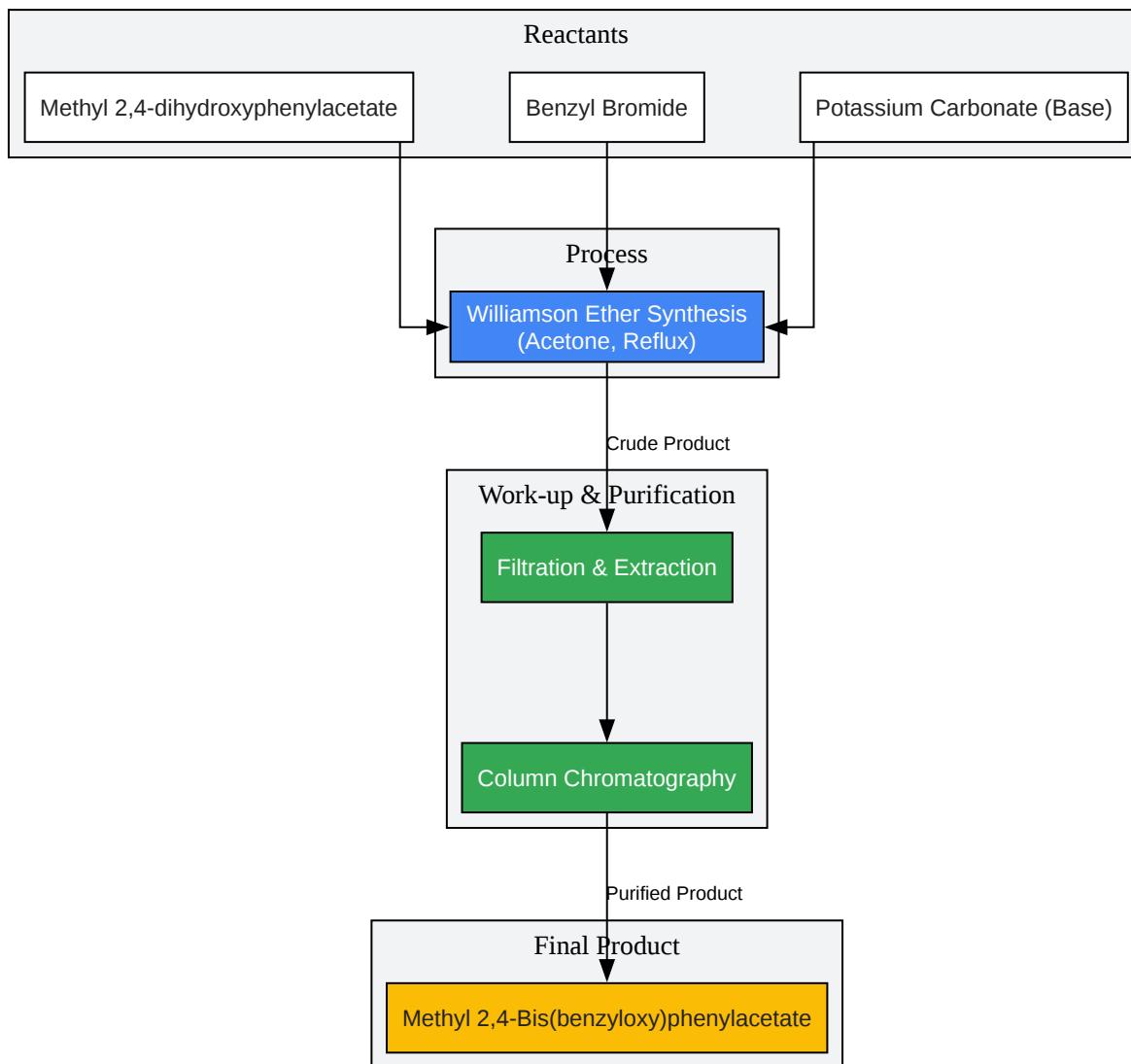
Materials:

- Methyl 2,4-dihydroxyphenylacetate (1.0 equivalent)
- Benzyl bromide (2.2 equivalents)
- Potassium carbonate (K₂CO₃, 2.5 equivalents)
- Acetone (anhydrous)
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dihydroxyphenylacetate (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetone.
- Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (2.2 eq.) dropwise to the mixture.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **Methyl 2,4-Bis(benzyloxy)phenylacetate** by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of **Methyl 2,4-Bis(benzyloxy)phenylacetate**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2,4-Bis(benzyloxy)phenylacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,4-Bis(benzyloxy)phenylacetate; methyl 2'',4''-dibenzyloxyphenylacetate | Chemrio [chemrio.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl [3,5-bis(benzyloxy)phenyl]acetate | C23H22O4 | CID 640121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168837#methyl-2-4-bis-benzyloxy-phenylacetate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com